1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid
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Overview
Description
1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods often involve large-scale reactions using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane or methanol
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common reagents used in these reactions include TFA, HCl, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then engage in further chemical transformations .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
- tert-Butoxycarbonyl-protected amino acid ionic liquids
Compared to these compounds, 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid offers unique structural features due to the presence of the cyclobutane ring, which can impart different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNSXKMNKBCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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